molecular formula C36H32N2 B3068340 (1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine CAS No. 399041-17-9

(1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine

Cat. No.: B3068340
CAS No.: 399041-17-9
M. Wt: 492.7 g/mol
InChI Key: XANGKRYJCUWBHS-LQFQNGICSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not directly available from the resources. The molecular formula is C22H20N2·2HCl, with a molecular weight of 385.33 .


Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius. It is air sensitive and hygroscopic. The purity of the compound is greater than 98.0% as determined by HPLC. The specific rotation is between -250 to -260 degrees (C=1, water) .

Scientific Research Applications

Photoluminescence Properties

The compound exhibits notable photoluminescence properties, making it useful in the development of luminescent materials. Specifically, zinc(II) complexes containing naphthalene moieties related to this compound have been synthesized and shown to possess ultraviolet emissions under certain excitation conditions. These properties are significant for applications in photonic devices and materials science (Cho, Jeong, Shin, & Min, 2020).

Luminescent Properties in Optical Materials

Derivatives of this compound, including those with pyridinylmethyl groups, have been used to create chiral mononuclear and one-dimensional cadmium(II) complexes. These complexes exhibit luminescent properties, indicating potential applications as optical materials. The positional isomerism of the ligands significantly influences their luminescent behavior (Cheng, Cao, Zhang, Zhang, Gou, & Fang, 2013).

Polymerization Catalysts

Copper(II) complexes utilizing similar compounds have been effectively used in the rapid and controlled polymerization of rac-lactide. This application is important for the synthesis of polymeric materials, offering high activity and control in the polymerization process (Kwon, Cho, Nayab, & Jeong, 2015).

Development of Fluorescent Sensors

The compound's structure has been employed in the development of fluorescent sensors for detecting substances like 2,4,6-trinitrophenol in water. This application is critical in environmental monitoring and security sectors, where sensitive and selective detection of hazardous materials is required (Chakraborty & Mandal, 2018).

Electrophosphorescent Devices

This compound's derivatives have been used in the synthesis of host materials for yellow electrophosphorescent devices. These materials exhibit high thermal and morphological stability, crucial for the development of efficient organic light-emitting diodes (OLEDs) (Zhang, Xu, Jing, Liu, Lu, Liang, Zheng, & Zuo, 2015).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources .

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding conditions such as air sensitivity and hygroscopic conditions .

Properties

IUPAC Name

(1R,2R)-N,N'-bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N2/c1-3-15-29(16-4-1)35(37-25-31-21-11-19-27-13-7-9-23-33(27)31)36(30-17-5-2-6-18-30)38-26-32-22-12-20-28-14-8-10-24-34(28)32/h1-24,35-38H,25-26H2/t35-,36-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANGKRYJCUWBHS-LQFQNGICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C43)NCC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C43)NCC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine
Reactant of Route 6
(1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine

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